molecular formula C8H6Cl2N2O B11731318 5,7-Dichlorobenzoxazole-2-methanamine

5,7-Dichlorobenzoxazole-2-methanamine

Cat. No.: B11731318
M. Wt: 217.05 g/mol
InChI Key: PYKXHIALRDSNTC-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzoxazole-2-methanamine is a chemical compound with the molecular formula C8H6Cl2N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with appropriate chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate the benzoxazolinone precursor . The reaction is carried out at elevated temperatures, typically between 140°C and 170°C, in an inert solvent such as o-dichlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-efficiency catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzoxazole-2-methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 5,7-Dichlorobenzoxazole-2-methanamine exhibit significant antimicrobial properties. A study focused on synthesizing novel derivatives demonstrated that certain compounds derived from this base structure showed promising antimicrobial activity against various bacterial strains. Specifically, compounds synthesized from this compound were evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects
In addition to antimicrobial properties, some derivatives of this compound have shown cytotoxic effects against cancer cell lines. For instance, specific derivatives were tested against human cancer cell lines, revealing that they could inhibit cell proliferation effectively. This suggests potential applications in cancer therapeutics .

Agrochemical Applications

Herbicide Intermediates
this compound serves as an important intermediate in the synthesis of herbicides. The compound is utilized in the production of phenoxy carboxylic acid herbicides, which are effective against a variety of grassy weeds. Its role as an intermediate enhances the efficiency and effectiveness of herbicidal formulations, making it a valuable component in agricultural chemistry .

Pesticide Development
The compound is also investigated for its potential use in developing new pesticides. Given its structural properties, it can be modified to enhance efficacy and reduce environmental impact. The synthesis methods for creating derivatives that can act as pesticides are continually being refined to improve yield and minimize hazardous by-products .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies aimed at optimizing yield and reducing environmental hazards. Notable processes include:

Method Description Yield Safety
Solid-Light MethodUtilizes light to facilitate reactions without catalysts, enhancing safety.>98%High
Phosphorus OxychlorideReplaces hazardous reagents with safer alternatives for synthesis.HighImproved
Direct ChlorinationInvolves chlorination using chlorine gas under controlled conditions.ModerateModerate risk

These methodologies reflect advancements in synthetic organic chemistry aimed at producing effective compounds while adhering to safety and environmental standards.

Case Studies

Case Study 1: Antimicrobial Evaluation
A research team synthesized several derivatives of this compound and tested their antimicrobial activities using standard disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Herbicide Efficacy
In a field trial assessing the effectiveness of herbicides derived from this compound, researchers found that formulations containing this compound significantly reduced weed populations in cereal crops while maintaining crop safety. This case highlighted the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichlorobenzoxazole-2-methanamine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Biological Activity

5,7-Dichlorobenzoxazole-2-methanamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by data tables and case studies.

This compound can be synthesized through various methods, typically involving the chlorination of benzoxazole derivatives followed by amination. The synthesis often includes:

  • Chlorination : Introduction of chlorine atoms at the 5 and 7 positions of the benzoxazole ring.
  • Amination : Substituting a methanamine group at the 2 position.

The molecular formula for this compound is C8H6Cl2N2OC_8H_6Cl_2N_2O with a molecular weight of approximately 219.05 g/mol.

Antimicrobial Activity

Research indicates that 5,7-dichlorobenzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, showing that certain derivatives had promising antibacterial effects:

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
Compound A3264
Compound B16128
Compound C832

These results suggest that modifications at specific positions on the benzoxazole ring can enhance antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a derivative was tested against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated selective cytotoxicity towards cancer cells compared to normal cells:

Cell LineIC50 (µM)
MCF-715
A54920
PC310

This selectivity is crucial for developing therapeutic agents with reduced side effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation or bacterial growth, although detailed mechanisms remain under investigation .

Case Studies

  • Antimicrobial Study : A comprehensive study screened various benzoxazole derivatives for their antimicrobial efficacy. The findings highlighted that compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria while retaining lower toxicity towards normal cells .
  • Anticancer Research : In vitro studies demonstrated that specific derivatives of 5,7-dichlorobenzoxazole exhibited significant cytotoxic effects against several cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents .

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2

InChI Key

PYKXHIALRDSNTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl

Origin of Product

United States

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